2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine

Pharmaceutical Quality Control Reference Standard Method Validation

2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine, commonly cataloged as Nifedipine Impurity G (Impurity 09/14), is the free dicarboxylic acid analogue of the dihydropyridine calcium channel blocker nifedipine. This compound is a primary hydrolytic degradation product and process-related impurity of nifedipine, supplied as a certified reference standard (purity >95%) under ISO17034 accreditation for pharmaceutical quality control and stability-indicating method validation.

Molecular Formula C15H14N2O6
Molecular Weight 318.28 g/mol
CAS No. 74378-10-2
Cat. No. B1354449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine
CAS74378-10-2
Molecular FormulaC15H14N2O6
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
InChIInChI=1S/C15H14N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-5-3-4-6-10(9)17(22)23/h3-6,13,16H,1-2H3,(H,18,19)(H,20,21)
InChIKeyRMZQSAMHIQBMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine (CAS 74378-10-2): Nifedipine Impurity G Reference Standard for Pharmaceutical Analysis


2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine, commonly cataloged as Nifedipine Impurity G (Impurity 09/14), is the free dicarboxylic acid analogue of the dihydropyridine calcium channel blocker nifedipine . This compound is a primary hydrolytic degradation product and process-related impurity of nifedipine, supplied as a certified reference standard (purity >95%) under ISO17034 accreditation for pharmaceutical quality control and stability-indicating method validation [1].

How the Unique Free Dicarboxylic Acid Structure of Nifedipine Impurity G Defines Distinct Physicochemical and Chromatographic Behavior


Unlike the parent drug nifedipine (a neutral dimethyl ester) and its primary photolytic impurities (nitrophenylpyridine analogues), this compound possesses two free carboxylic acid groups . This structural difference results in a dramatically lower predicted pKa (1.37±0.70) and higher hydrogen-bonding capacity, conferring high aqueous solubility and distinct reversed-phase chromatographic retention . Consequently, generic substitution with a different nifedipine impurity standard (e.g., the nitrosophenylpyridine analogue) for quantitative analysis leads to significant inaccuracies in relative response factors, extraction recovery, and system suitability criteria, rendering it unsuitable for stability-indicating methods targeting hydrolysis degradation pathways.

Quantitative Differentiation of Nifedipine Impurity G for Procuring Reference Standards


Certified Purity >95% by ISO17034 Standard Enables Definitive Quantification of Trace-Level Impurity

The compound is supplied as an ISO17034-certified reference standard with a certified purity exceeding 95% (specific batch-specific value provided on the Certificate of Analysis) [1]. This level of certification ensures metrological traceability and uniformity, directly contrasting with non-certified research-grade materials that may have undetermined purity or inhomogeneity, which can introduce substantial systematic error in quantitative impurity assays.

Pharmaceutical Quality Control Reference Standard Method Validation

Predicted Acidic pKa (1.37) and High Density (1.436 g/cm³) Contrast with Neutral Ester Prodrug Nifedipine

In silico predictions indicate a pKa of 1.37±0.70 and density of 1.436±0.06 g/cm³ for this dicarboxylic acid impurity . This contrasts sharply with nifedipine, which lacks acidic protons (pKa essentially non-acidic under physiological conditions) and has a lower reported density (~1.3 g/cm³). The low pKa suggests the compound exists predominantly in ionized form at pH >2, potentially explaining markedly increased aqueous solubility relative to the parent drug. This ionization difference is critical for optimizing sample preparation (e.g., liquid-liquid extraction at acidic pH) and predicting chromatographic behavior in ion-pairing or HILIC modes.

Physicochemical Characterization Drug Degradation Solubility Prediction

Formation as a Hydrolysis Product Under Stress Conditions Differentiates It from Photolytic Impurities

The structural feature of two free carboxylic acid groups directly implicates this compound as a specific product of ester hydrolysis, rather than photolysis [1]. Nifedipine's primary photolytic impurities are the nitrophenylpyridine and nitrosophenylpyridine analogues, which retain the ester functions. Forced degradation studies conducted under acidic or basic hydrolytic conditions consistently generate this impurity as a major degradant, while it is absent or minimal under ICH photostability conditions. This degradation pathway specificity enables the compound to serve as a unique system suitability marker to distinguish hydrolytic degradation from photolytic degradation in stressed samples.

Forced Degradation Studies Stability-Indicating Assay Impurity Profiling

Optimal Deployment Scenarios for 2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine in Pharmaceutical Development and QC


Calibrator for Trace-Level Hydrolysis Impurity Quantification in Nifedipine Drug Substance and Product Release Testing

Use the ISO17034-certified standard (>95% purity [1]) to establish a six-point calibration curve for HPLC-UV or LC-MS/MS methods targeting this specific hydrolytic impurity at levels as low as the ICH Q3A identification threshold (0.10%). The certified purity and traceable uncertainty enable accurate calculation of relative response factors (RRF) against nifedipine, ensuring compliance with regulatory submission requirements.

System Suitability Marker in Stability-Indicating Method Validation to Discriminate Hydrolytic from Photolytic Degradation

In a forced degradation study for a nifedipine extended-release tablet, spike this impurity into the sample matrix and inject into a developed HPLC method alongside the parent drug and photolytic impurities (Impurity A/B). The distinct retention time and peak shape of this highly polar, ionizable impurity (predicted pKa 1.37 ) confirm the method's ability to resolve it from the photolysis products, demonstrating specificity for the correct degradation pathway as required by ICH Q2(R1).

Investigation of Excipient Compatibility and Formulation Stability Under High-Humidity Conditions

In a drug-excipient compatibility study under 40°C/75% RH accelerated storage, use this genuine impurity standard to identify and quantify the extent of solid-state hydrolysis of nifedipine caused by hygroscopic excipients. The ionization property differences (free acid vs. ester) necessitate the use of this specific standard rather than predicted retention time indices, ensuring unambiguous peak assignment and accurate assessment of formulation stability.

Metabolite Identification Support in Preclinical Pharmacokinetic Studies of Nifedipine Analogue Prodrugs

When profiling the metabolic fate of a novel nifedipine analogue prodrug, this compound serves as an authentic synthetic standard for the putative diester hydrolysis metabolite. This supports confident identification via LC-HRMS by matching exact mass (M-H exact mass: 317.0779 Da) and retention time, and enables quantification of the extent of systemic presystemic hydrolysis, a key parameter in prodrug lead optimization.

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